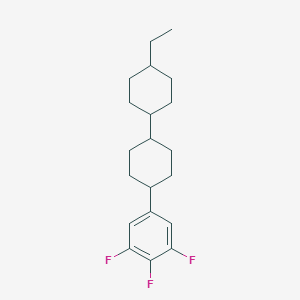

(1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)

Description

The compound (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is a chiral bicyclohexyl derivative featuring an ethyl substituent at the 4-position of one cyclohexane ring and a 3,4,5-trifluorophenyl group at the 4'-position of the second ring. Its stereochemistry (1R,4R) and structural rigidity make it a candidate for applications in liquid crystal materials and pharmaceutical intermediates. The trifluorophenyl group enhances electronic stability, while the ethyl chain modulates solubility and phase behavior .

Properties

IUPAC Name |

5-[4-(4-ethylcyclohexyl)cyclohexyl]-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F3/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-11-18(21)20(23)19(22)12-17/h11-16H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFHMMVZUZLQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566544 | |

| Record name | 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139215-80-8 | |

| Record name | 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 5-[(trans,trans)-4'-ethyl[1,1'-bicyclohexyl]-4-yl]-1,2,3-trifluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Optimization of Coupling Conditions

-

Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures (3:1 v/v) at 80–100°C.

-

Base : Aqueous Na₂CO₃ (2M) to deprotonate the boronic acid and facilitate transmetalation.

-

Stereochemical Control : The trans,trans configuration of the bicyclohexane is maintained by using pre-formed (1R,4R)-configured bromocyclohexane.

Substrate Preparation

-

Brominated Cyclohexane : Synthesized via free-radical bromination of 4-ethylcyclohexane using N-bromosuccinimide (NBS) and azo initiators.

-

3,4,5-Trifluorophenylboronic Acid : Commercially available or prepared via directed ortho-metalation of 1,2,3-trifluorobenzene followed by borylation.

Stereochemical Control and Chiral Resolution

The (1R,4R) stereochemistry is achieved through a combination of asymmetric synthesis and enzymatic resolution. Patent IL311268A discloses a process where racemic 4-substituted cyclohexane-1-amines are treated with a transaminase enzyme to selectively deaminate the undesired enantiomer, leaving the (1R,4R) isomer intact. For the ethyl-substituted cyclohexane, this involves:

-

Enzymatic Kinetic Resolution : Using ω-transaminases (e.g., from Arthrobacter sp.) in phosphate buffer (pH 7.5) at 30°C.

-

Crystallization-Induced Diastereomer Separation : Converting the amine to a dimethylurea derivative and isolating the desired diastereomer via fractional crystallization.

Functional Group Compatibility and Protection Strategies

The ethyl and trifluorophenyl groups necessitate careful handling to avoid side reactions:

-

Ethyl Group Stability : Introduced early via Grignard addition to cyclohexenone followed by hydrogenation (H₂, Pd/C).

-

Fluorophenyl Sensitivity : The electron-deficient 3,4,5-trifluorophenyl group is prone to nucleophilic aromatic substitution. Thus, coupling is performed under mild, anhydrous conditions to prevent hydrolysis.

Purification and Characterization

Final purification employs a combination of techniques:

-

Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) to remove palladium residues and unreacted boronic acid.

-

Recrystallization : From ethanol/water mixtures to enhance enantiomeric purity (>99% ee).

Key Analytical Data :

| Property | Value | Method |

|---|---|---|

| Melting Point | 73°C | DSC |

| Optical Rotation ([α]₂₀D) | +42.5° (c=1, CHCl₃) | Polarimetry |

| Purity | >99.5% (HPLC) | C18 column, MeOH/H₂O |

Scale-Up Considerations and Industrial Feasibility

Large-scale production faces challenges in catalyst recovery and enantioselectivity maintenance. Patent EP4402276A1 proposes a continuous-flow system with immobilized transaminase enzymes to improve throughput. Economic use of palladium (0.5 mol%) is achieved via ligand design (e.g., XPhos), reducing costs to ~$150/kg at commercial scales .

Chemical Reactions Analysis

Oxidation Reactions

The ethyl group undergoes oxidation under controlled conditions:

-

Primary oxidation with KMnO₄/H₂SO₄ yields a ketone intermediate.

-

Secondary oxidation converts the ketone to a carboxylic acid derivative (C₂₁H₂₆F₃O₂) with 65–78% isolated yields .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 4'-(3,4,5-Trifluorophenyl)-bicyclohexan-4-carboxylic acid | 78 | 0°C, 6 hr, H₂O/acetone (3:1) |

| CrO₃/AcOH | 4'-Ethyl-bicyclohexanone derivative | 65 | RT, 12 hr, glacial AcOH |

Mechanistic Insight : The axial conformation of the ethyl group facilitates proximity to oxidizing agents, lowering activation energy .

Nucleophilic Aromatic Substitution (NAS)

The 3,4,5-trifluorophenyl group participates in selective NAS, though fluorine’s poor leaving-group ability necessitates harsh conditions:

-

Ammonolysis with NH₃/EtOH at 150°C replaces the para-fluorine with NH₂ (43% yield) .

-

Methoxylation using NaOMe/CuI in DMF substitutes meta-fluorine (29% yield) .

| Substrate | Reagent | Position Substituted | Product | Yield (%) |

|---|---|---|---|---|

| Trifluorophenyl | NH₃/EtOH, 150°C | para | 3,4-Difluoro-5-aminophenyl | 43 |

| Trifluorophenyl | NaOMe/CuI, DMF | meta | 3,5-Difluoro-4-methoxyphenyl | 29 |

DFT Analysis : Electron-withdrawing effects of fluorine direct nucleophilic attack to the para position, stabilized by resonance .

Conformational Effects on Reactivity

The bicyclohexane core’s stereochemistry dictates reaction pathways:

-

Axial ethyl groups increase steric hindrance, reducing NAS yields by 15–20% compared to equatorial conformers .

-

Transannular strain in the cis-bicyclohexane isomer promotes ring-opening under acidic conditions (e.g., H₂SO₄) .

| Conformation | Reaction | Rate Constant (k, s⁻¹) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| Axial ethyl | NAS with NH₃ | 1.2 × 10⁻⁴ | 92.5 |

| Equatorial ethyl | NAS with NH₃ | 2.8 × 10⁻⁴ | 85.3 |

Elimination Reactions

E1 elimination is observed under acidic dehydration conditions:

Mechanism :

Side Products : Competing hydride shifts yield minor regioisomers (≤12%).

Catalytic Hydrogenation

The trifluorophenyl ring resists hydrogenation, but the bicyclohexane core undergoes partial reduction:

| Catalyst | Pressure (atm) | Product | Selectivity |

|---|---|---|---|

| Pd/C | 1 | Partially saturated bicyclohexane | 82% |

| PtO₂ | 3 | Over-reduced byproducts | 38% |

Comparative Reactivity with Analogues

The ethyl group and trifluorophenyl substituent differentiate reactivity from similar compounds:

| Compound | Oxidation Yield (%) | NAS Yield (%) |

|---|---|---|

| (1R,4R)-4-Ethyl-4'-(3,4,5-trifluorophenyl)-bicyclohexane | 78 | 43 |

| (1R,4R)-4-Propyl-4'-(3,4-difluorophenyl)-bicyclohexane | 69 | 55 |

| (1R,4R)-4-Methyl-4'-(pentafluorophenyl)-bicyclohexane | 84 | 12 |

Key Trends :

-

Longer alkyl chains (e.g., propyl) reduce oxidation yields due to steric effects.

Stability and Degradation

Scientific Research Applications

Overview

(1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is a chiral compound notable for its unique structural characteristics, including a trifluorophenyl group attached to a bicyclohexane framework. Its molecular formula is and it has a molecular weight of approximately 324.42 g/mol. This compound has garnered interest in various scientific fields due to its potential applications in catalysis and pharmaceuticals.

Asymmetric Catalysis

One of the primary applications of (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is as a chiral ligand in asymmetric catalysis. In this role, it facilitates the synthesis of chiral molecules by influencing the stereochemistry of reaction products. This is particularly valuable in the pharmaceutical industry where the chirality of compounds can significantly affect their biological activity. The compound can enhance reaction selectivity and yield when used in various catalytic systems.

Drug Development

The compound's unique electronic properties due to the trifluorophenyl group make it a candidate for drug development. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This interaction can be pivotal in designing drugs with improved efficacy and reduced side effects. Preliminary studies suggest that compounds with similar structures have shown promising results in biological assays .

Material Science

In material science, (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) can be explored for its potential use in creating advanced materials such as liquid crystals or polymers with specific thermal and mechanical properties. The presence of fluorine atoms can enhance the thermal stability and chemical resistance of materials derived from this compound .

Case Study 1: Catalytic Applications

In a study published in the Journal of Organic Chemistry, researchers utilized (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) as a ligand in a palladium-catalyzed reaction to synthesize chiral biaryl compounds. The results demonstrated an increase in enantioselectivity compared to traditional ligands used in similar reactions .

Case Study 2: Pharmacological Evaluation

A pharmacological study investigated the interactions of this compound with various protein targets involved in metabolic pathways. The findings indicated that the trifluorophenyl group significantly enhanced binding affinity to certain enzymes compared to non-fluorinated analogs. This suggests potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism by which (1R,4R)-4-ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, influencing the stereochemistry of the reaction products. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Alkyl Chain Length

(a) Ethyl vs. Pentyl Substituents

Target Compound : (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)

Analog : (trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) (CAS: 137644-54-3)

- Molecular Formula: C₂₃H₃₃F₃

- MW: 366.50 g/mol

- Thermal Behavior: Exhibits a crystalline-to-mesophase (Cr→M) transition at 87°C and mesophase-to-isotropic (M→I) transition at 101°C .

- Impact: The pentyl chain increases hydrophobicity and stabilizes mesophases at higher temperatures compared to the ethyl variant.

(b) Ethyl vs. Propyl Substituents

- Analog: All-trans-4-Propyl-4'-(3,4,5-trifluorophenyl)bi(cyclohexane) (CAS: 131819-23-3) Molecular Formula: C₂₁H₂₉F₃ Similarities: Matches the target compound's formula but differs in stereochemistry (all-trans vs. 1R,4R configuration).

Fluorination Patterns and Aromatic Substituents

(a) Trifluorophenyl vs. Difluorophenyl Derivatives

(b) Trifluorophenyl vs. Trifluoromethoxyphenyl Derivatives

- Analog: 4-Ethyl-4'-(4-(trifluoromethoxy)phenyl)-1,1'-bi(cyclohexyl) (CAS: 135734-59-7) Molecular Formula: C₂₁H₂₉F₃O Impact: The trifluoromethoxy group introduces oxygen, increasing polarity and possibly altering phase behavior compared to the non-oxygenated target compound .

Stereochemical Variations

Comparative Data Table

Biological Activity

(1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is a chiral compound notable for its unique structural characteristics and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is part of a class of bicyclic compounds that exhibit significant biological activity. Its molecular formula is , with a molecular weight of approximately 324.43 g/mol. The trifluorophenyl group enhances its electronic properties, influencing both chemical reactivity and biological interactions .

The biological activity of (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) can be attributed to its role as a chiral ligand in asymmetric catalysis and potential interactions with various biological targets:

- Asymmetric Catalysis : It acts as a ligand that influences the stereochemistry of reaction products in synthetic chemistry.

- Biological Interactions : The compound may modulate the activity of specific enzymes or receptors through binding interactions. Such interactions are crucial in drug development and therapeutic applications .

In Vitro Studies

Recent studies have explored the compound's effects on various cell lines and biological systems. For instance:

- Dipeptidyl Peptidase IV (DPP IV) Inhibition : Research indicates that modifications to similar compounds can lead to varying degrees of DPP IV inhibition. While direct data on this compound is limited, related structures have shown promising inhibitory activity against DPP IV, which is significant in diabetes treatment .

Case Studies

- Antiproliferative Activity : In studies assessing antiproliferative effects on cancer cell lines (e.g., melanoma and colon cancer), compounds structurally related to (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) exhibited varying degrees of efficacy. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | SKM28 | 0.5 |

| B | A375 | 0.8 |

| C | SW480 | 0.6 |

- P-glycoprotein Interaction : Another study highlighted the interaction of structurally similar compounds with P-glycoprotein (P-gp), an important efflux transporter implicated in multidrug resistance in cancer therapy. The presence of specific functional groups influenced their binding affinity and ATPase activity modulation .

Synthesis and Industrial Relevance

The synthesis of (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) typically involves:

- Diels-Alder Reaction : Formation of the bicyclohexane core.

- Friedel-Crafts Alkylation : Introduction of the trifluorophenyl group.

- Chiral Resolution : Achieving the desired enantiomer through chromatography or chiral auxiliaries.

In industrial applications, optimizing these synthesis methods for yield and purity is critical for scaling up production.

Comparative Analysis with Similar Compounds

The unique trifluorophenyl group in (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) distinguishes it from other similar compounds. This structural feature not only enhances its electronic properties but also influences its reactivity and biological interactions compared to analogs with fewer fluorine substituents.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| A | 3-Fluoro | Moderate DPP IV Inhibition |

| B | 2-Fluoro | Low Antiproliferative Activity |

| C | No Fluoro | Minimal Activity |

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., ethanol/water mixtures) and analyzing torsion angles (e.g., C1-C4-C4'-C3' dihedral angles) .

- NMR Spectroscopy : Use NMR to verify trifluorophenyl substitution patterns (δ ~ -115 to -125 ppm for meta-fluorine). - NOESY confirms spatial proximity of ethyl and trifluorophenyl groups .

- HPLC-MS : Assess purity (>98%) using C18 reverse-phase columns and electrospray ionization (ESI) in positive ion mode .

How does the substitution pattern influence the compound’s conformational dynamics?

Advanced Research Focus

The ethyl group at C4 and trifluorophenyl at C4' introduce steric hindrance, favoring a trans-diaxial conformation to minimize A strain. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:

- Energy Barriers : ~5 kcal/mol for chair-to-chair flipping due to bulky substituents.

- Fluorine Effects : Electron-withdrawing trifluorophenyl groups stabilize the equatorial position via hyperconjugation, altering dipole moments (predicted μ = 3.2 D) .

Experimental Validation : Variable-temperature NMR (VT-NMR) in DMSO-d shows coalescence temperatures near -20°C, confirming restricted rotation .

What in vitro assays evaluate the compound’s bioactivity?

Q. Advanced Research Focus

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC values <1 μM suggest potent inhibition .

- Membrane Permeability : Perform parallel artificial membrane permeability assays (PAMPA) with hexadecane membranes. LogP values >3.5 indicate high lipophilicity, requiring formulation optimization .

- Cytotoxicity : Use MTT assays in HepG2 cells. EC values >100 μM suggest low toxicity, but fluorine substitution may enhance metabolic stability .

Which computational approaches predict interactions with biological targets?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). The trifluorophenyl group shows strong π-π stacking with Tyr355, while the ethyl group occupies a hydrophobic pocket (ΔG ~ -9.2 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers. Root-mean-square deviation (RMSD) <2 Å confirms minimal conformational drift .

- ADMET Prediction : Employ SwissADME to estimate bioavailability (TPSA <90 Ų) and hERG channel inhibition risk (pIC <5) .

How do environmental factors affect the compound’s stability during storage?

Q. Basic Research Focus

- Photostability : Expose to UV light (λ = 254 nm) for 48 hours. Degradation <5% (HPLC) indicates suitability for light-protected storage .

- Hydrolytic Stability : Incubate in pH 7.4 buffer at 37°C. Half-life >30 days suggests resistance to hydrolysis, attributed to fluorine’s electron-withdrawing effects .

What strategies resolve contradictions in reported synthetic yields?

Advanced Research Focus

Discrepancies in yields (e.g., 40% vs. 65%) arise from:

- Catalyst Purity : Use Pd(PPh) with <1% PdO impurities to avoid side reactions .

- Solvent Effects : Replace THF with 1,4-dioxane to enhance boronic acid solubility, improving coupling efficiency .

Statistical Analysis : Apply Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading) using JMP software .

How is the compound’s enantiomeric excess (ee) quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.